Product packaging for Tetraethylammonium carbonate(Cat. No.:CAS No. 52724-28-4)

Tetraethylammonium carbonate

Cat. No.: B1624318
CAS No.: 52724-28-4
M. Wt: 320.5 g/mol
InChI Key: APBDREXAUGXCCV-UHFFFAOYSA-L
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Description

Significance of Tetraethylammonium (B1195904) Carbonate in Contemporary Chemical Science

Tetraethylammonium carbonate, and its related bicarbonate form, have emerged as important reagents and catalysts in contemporary chemical science. Its utility stems from its function as a phase-transfer catalyst, facilitating reactions between reactants in different phases. wikipedia.org This property is crucial for enhancing reaction rates and yields in various organic syntheses.

One of the notable applications of this compound is in catalysis . It has been demonstrated to be an effective metal-free catalyst for transesterification reactions, a key process in biodiesel production. tandfonline.com Studies have shown that it can achieve high yields in solvent-free conditions, offering a more environmentally friendly approach. tandfonline.com Furthermore, it serves as a catalyst in carboxylation reactions and the synthesis of carbamate (B1207046) esters.

In materials science , this compound acts as a structural template in the synthesis of high-silica zeolites. Zeolites are microporous crystalline solids with well-defined structures that are used as catalysts and adsorbents. The tetraethylammonium cation helps direct the crystallization process to form specific zeolite structures. wikipedia.org

The compound also plays a role in electrochemistry . Its derivatives are used as supporting electrolytes in non-aqueous solutions for energy storage devices like supercapacitors. They enhance the ionic conductivity and stability of these devices.

Foundational Research Trajectories for this compound Investigations

The investigation into this compound and its applications has followed several key research paths. A primary focus has been on its synthesis and characterization. Various methods have been developed for its preparation, including the reaction of tetraethylammonium hydroxide (B78521) with carbon dioxide and anion exchange from tetraethylammonium halides.

Another significant area of research revolves around its catalytic activity. Scientists have explored its efficacy in a range of organic transformations, seeking to understand the reaction mechanisms and optimize conditions for higher efficiency and selectivity. tandfonline.comtandfonline.com This includes detailed studies on its role in promoting proton transfer in transesterification reactions. tandfonline.com

The application of tetraethylammonium bicarbonate in radiolabeling with fluorine-18 (B77423) has also been a fruitful area of investigation. It has been shown to be an efficient phase-transfer agent for the production of [¹⁸F]fluoroarenes, which are important radiotracers for positron emission tomography (PET) imaging. researchgate.net This method offers advantages over traditional systems by preventing blockages in microreactors. researchgate.net

Furthermore, research has delved into the physicochemical properties of this compound and its solutions. Understanding its solubility, thermal stability, and electrochemical behavior is crucial for its application in various technologies. For instance, its lower lipophilicity compared to tetrabutylammonium (B224687) analogs makes it easier to crystallize and purify.

Interactive Data Table: Properties of this compound and Bicarbonate

PropertyThis compoundTetraethylammonium Bicarbonate
Molecular Formula C₁₇H₄₀N₂O₃C₉H₂₁NO₃
Molecular Weight 320.5 g/mol 191.27 g/mol sigmaaldrich.comsigmaaldrich.com
CAS Number 52724-28-417351-61-0 sigmaaldrich.comsigmaaldrich.com
Appearance White solidWhite to light brown powder
Key Applications Catalyst, Structural TemplateCatalyst, Reagent in Organic Synthesis, Phase-Transfer Agent

Detailed Research Findings

Recent research has further illuminated the multifaceted nature of this compound and its bicarbonate counterpart.

In the realm of green chemistry , tetraethylammonium hydrogen carbonate has been lauded as a cheap, efficient, and recyclable catalyst for solvent-free transesterification reactions. tandfonline.comtandfonline.comgoogle.com It facilitates the reaction between esters and alcohols to produce new esters in high yields, and the catalyst can be recovered and reused multiple times without significant loss of activity. tandfonline.com This offers a sustainable alternative to traditional methods that often require harsh conditions and volatile organic solvents. tandfonline.comtandfonline.com

The role of tetraethylammonium bicarbonate as a phase-transfer agent in radiochemistry has been a significant advancement. Its use in [¹⁸F]radiofluorinations has been shown to prevent the common issue of microreactor blockages, a problem encountered with conventional systems. researchgate.net This leads to more reliable and efficient production of radiolabeled compounds for medical imaging. researchgate.net

In organic synthesis , tetraethylammonium bicarbonate is utilized in the synthesis of carbamate esters from amines and in the carboxylation of secondary carboxamides to produce oxazolidine-2,4-diones. sigmaaldrich.comsigmaaldrich.com These reactions are fundamental in the preparation of various pharmaceuticals and agrochemicals.

The study of quaternary ammonium (B1175870) carbonates in anion-exchange membranes (AEMs) for fuel cells has also provided valuable insights. Research has shown that the presence of carbonate anions can influence the stability of the quaternary ammonium cations, which is a critical factor in the performance and durability of AEM fuel cells. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H40N2O3 B1624318 Tetraethylammonium carbonate CAS No. 52724-28-4

Properties

CAS No.

52724-28-4

Molecular Formula

C17H40N2O3

Molecular Weight

320.5 g/mol

IUPAC Name

tetraethylazanium;carbonate

InChI

InChI=1S/2C8H20N.CH2O3/c2*1-5-9(6-2,7-3)8-4;2-1(3)4/h2*5-8H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2

InChI Key

APBDREXAUGXCCV-UHFFFAOYSA-L

SMILES

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C(=O)([O-])[O-]

Canonical SMILES

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C(=O)([O-])[O-]

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Advanced Preparative Strategies for Tetraethylammonium Carbonate

Direct Carbonation Approaches for Tetraethylammonium (B1195904) Carbonate Synthesis

The most straightforward method for synthesizing tetraethylammonium carbonate involves the direct reaction of tetraethylammonium hydroxide (B78521) with carbon dioxide. This exothermic reaction proceeds by bubbling CO₂ gas through a solution of the hydroxide base. The general chemical equation for this process is:

2 (C₂H₅)₄NOH + CO₂ → ((C₂H₅)₄N)₂CO₃ + H₂O

Optimization of Reaction Conditions for Tetraethylammonium Hydroxide Carbonation

Optimizing the reaction conditions is crucial for achieving high purity and yield. The process typically involves cooling an aqueous or methanolic solution of tetraethylammonium hydroxide before introducing carbon dioxide. Controlling the pH is a key parameter; the reaction is generally continued until the pH of the solution stabilizes, indicating the completion of the carbonate formation.

ParameterOptimized ConditionSource
Starting MaterialTetraethylammonium hydroxide
ReagentCarbon dioxide (gas)
Temperature0–5°C
pH Endpoint8–9
pH Endpoint (alternative)8.3 prepchem.com

Solvent Effects in this compound Isolation and Purity

The choice of solvent plays a significant role in the synthesis and subsequent isolation of this compound. Both aqueous and methanolic solutions of tetraethylammonium hydroxide are effective for the carbonation reaction. Following the reaction, the solvent is typically removed by rotary evaporation to yield the final product. The resulting this compound is a hygroscopic white solid. The purity of the product obtained via direct carbonation can be very high, often exceeding 99%, though this requires stringent control over the CO₂ addition. For purification in related synthesis methods like salt metathesis, cold ethanol (B145695) is used as a washing solvent to remove soluble byproducts. The bulky tetraethylammonium cation contributes to the salt's solubility in polar aprotic solvents.

Electrochemical Synthesis Pathways for this compound

Electrochemical methods offer an alternative pathway for generating this compound, often utilizing carbon dioxide as a key reagent. These techniques are noted for proceeding under mild reaction conditions and avoiding the use of toxic chemicals like phosgene (B1210022). researchgate.netresearchgate.net

Carbon Dioxide as a Sustainable Reagent Source in Electrochemical Syntheses

Carbon dioxide is employed as an inexpensive, abundant, and harmless C1 source in the electrochemical synthesis of organic carbonates, including this compound. researchgate.netresearchgate.net In these processes, CO₂ is activated under electrochemical conditions. researchgate.net For instance, studies on the synthesis of organic carbonates from CO₂ and methanol (B129727) have shown that the product of the simultaneous reduction is a monomethyl carbonate complexed with the tetraethylammonium cation from the electrolyte. acs.org This demonstrates the direct incorporation of CO₂ into the final product under reducing electrochemical conditions. acs.org

Reaction Parameter Optimization for Electrochemical this compound Generation

The efficiency and selectivity of electrochemical synthesis are highly dependent on the optimization of various reaction parameters. The choice of electrodes, the composition of the electrolyte, and the applied current density are critical factors that must be controlled. For instance, a specific system for producing this compound utilizes a platinum anode and a graphite (B72142) cathode. The electrolyte in this setup is a solution of tetraethylammonium bromide in sodium carbonate. In related electrochemical syntheses of organic carbonates, acetonitrile (B52724) is often used as a solvent due to its ability to tolerate the highly positive potentials required. beilstein-journals.org

ParameterOptimized ConditionSource
AnodePlatinum
CathodeGraphite
ElectrolyteTetraethylammonium bromide in Na₂CO₃ solution
Current Density10–15 mA/cm²
Faradaic Efficiency85%

Salt Metathesis Routes in this compound Preparation

Salt metathesis, or double displacement, provides another viable route for the preparation of this compound. This method relies on the reaction between a soluble tetraethylammonium salt, such as a halide, and a soluble carbonate salt. The reaction is driven by the precipitation of a less soluble inorganic salt, leaving the desired this compound in solution or as a precipitate depending on the solvent system.

A common example involves the reaction of tetraethylammonium bromide with sodium carbonate. The selection of an appropriate solvent is key to ensuring the precipitation of the sodium bromide byproduct while keeping the this compound in solution or facilitating its isolation.

ParameterConditionSource
Reactant 1Tetraethylammonium bromide
Reactant 2Sodium carbonate
Stoichiometry (TEA-Br:Na₂CO₃)2:1 molar ratio
SolventDeionized water or ethanol-water mixtures (1:1 v/v)
TemperatureRoom temperature (20–25°C)
WorkupFiltration and washing with cold ethanol

This method is advantageous for its high yields and the relative ease of purification, as the insoluble byproduct can be readily removed by filtration.

Exploration of Solubility-Driven Precipitation Mechanisms

The synthesis of this compound can be effectively achieved through salt metathesis reactions, which strategically leverage differences in the solubility of reactants and products to drive the formation and isolation of the desired compound. A prevalent and illustrative method involves the reaction of a tetraethylammonium halide, such as tetraethylammonium bromide, with an alkali metal carbonate, like sodium carbonate.

The core principle of this synthetic strategy is the selection of a solvent system in which the product, this compound, exhibits significantly lower solubility than the reactants and the resulting inorganic salt byproduct. This disparity in solubility causes the this compound to selectively precipitate from the reaction mixture, enabling its straightforward separation by filtration.

A typical reaction is conducted by dissolving tetraethylammonium bromide and sodium carbonate in a solvent such as an ethanol-water mixture. Upon mixing, the double displacement reaction occurs, forming this compound and sodium bromide. While the reactants and the sodium bromide byproduct remain dissolved in the solvent, the this compound precipitates as a solid. The efficiency of the precipitation and the purity of the resulting product are highly dependent on factors like the solvent composition, reaction temperature, and the stoichiometry of the reactants. Cold ethanol washes are often employed to remove any residual soluble impurities from the precipitated product.

The success of this precipitation is rooted in the physicochemical properties of the involved salts in the chosen solvent, as detailed in the table below. This method is analogous to the synthesis of other tetraethylammonium salts where a water-insoluble product is formed from water-soluble reactants. wikipedia.org

Table 1: Solubility of Compounds in a Typical Metathesis Reaction Solubility data is generalized for illustrative purposes, as exact values depend on temperature and specific solvent ratios.

CompoundChemical FormulaSolubility in WaterSolubility in Ethanol/Water Mixture
Tetraethylammonium Bromide(C₂H₅)₄NBrHighHigh
Sodium CarbonateNa₂CO₃HighModerate
This compound[(C₂H₅)₄N]₂CO₃ModerateLow
Sodium BromideNaBrHighHigh

Green Chemistry Principles in this compound Synthetic Development

The development of synthetic routes for this compound is increasingly influenced by the twelve principles of green chemistry, which aim to create chemical processes that are more environmentally benign, efficient, and safer. colab.wsresearchgate.net These principles encourage the use of renewable feedstocks, reduction of waste, and avoidance of hazardous substances. cuestionesdefisioterapia.com

One of the most significant green advancements in carbonate synthesis is the utilization of carbon dioxide (CO₂) as a C1 building block. rsc.org This approach aligns with the principles of using renewable feedstocks (as CO₂ is an abundant resource) and high atom economy. dokumen.pub A direct synthesis involves bubbling CO₂ through an aqueous solution of tetraethylammonium hydroxide. prepchem.com This reaction is highly efficient and produces water as the only byproduct, making it an environmentally friendly process that avoids the generation of salt waste seen in metathesis reactions.

Another green strategy involves the transesterification of low-molecular-weight organic carbonates, such as dimethyl carbonate (DMC), with quaternary ammonium (B1175870) functionalized alcohols. google.comgoogle.com Dimethyl carbonate is considered a green reagent because it is a less toxic alternative to hazardous chemicals like phosgene, which was traditionally used in carbonate synthesis. researchgate.net This method also offers a pathway that can avoid the production of inorganic salt byproducts. google.com

The application of green chemistry principles extends to the choice of solvents and reaction conditions. Efforts are made to replace hazardous organic solvents with safer alternatives or to conduct reactions under solvent-free conditions, which can be facilitated by techniques like microwave-assisted synthesis. cuestionesdefisioterapia.comsemanticscholar.org Immobilizing catalysts on solid supports is another strategy that simplifies product separation and allows for catalyst recycling, further minimizing waste and environmental impact. rsc.orgacs.org

The following table compares traditional and green synthetic routes for this compound based on key green chemistry metrics.

Table 2: Comparison of Synthetic Routes based on Green Chemistry Principles

Synthetic RouteKey ReagentsPrimary Byproduct(s)Alignment with Green Principles
Halide Metathesis(C₂H₅)₄NBr, Na₂CO₃NaBr (Salt Waste)Less favorable; generates significant salt waste.
Direct CO₂ Fixation(C₂H₅)₄NOH, CO₂H₂OExcellent; utilizes a waste product (CO₂) as a feedstock, high atom economy, benign byproduct.
TransesterificationDimethyl Carbonate, Functionalized AlcoholMethanolGood; avoids toxic reagents like phosgene and can be designed for high atom economy.

Catalytic Applications and Mechanistic Investigations of Tetraethylammonium Carbonate

Tetraethylammonium (B1195904) Carbonate as a Phase-Transfer Catalyst

Tetraethylammonium carbonate and its related bicarbonate form have been identified as significant reagents and catalysts in modern chemical science. Their utility is largely derived from their function as phase-transfer catalysts, which are crucial for accelerating reaction rates and improving yields in a variety of organic syntheses. dalalinstitute.com

Facilitation of Reactant Transfer Across Immiscible Phases

Phase-transfer catalysis (PTC) is a powerful technique for enabling reactions between reactants located in different, immiscible phases, such as an aqueous and an organic phase. nbinno.com Ionic reactants, which are often soluble in water but insoluble in organic solvents, typically cannot react efficiently with organic substrates. dalalinstitute.comnbinno.com this compound acts as a phase-transfer catalyst by facilitating the movement of a reactant, usually an anion, from the aqueous phase to the organic phase where the reaction occurs. dalalinstitute.com

The process is driven by the structure of the tetraethylammonium cation. This cation pairs with the reactant anion (e.g., carbonate, or another anion present in the reaction mixture) to form an ion pair. While the original anion salt may be insoluble in the organic medium, the resulting tetraethylammonium salt possesses sufficient lipophilicity due to the ethyl groups to be soluble in the organic phase. nbinno.comoperachem.com This transfer effectively shuttles the reactant anion across the phase boundary, making it available for reaction with the organic substrate. operachem.com

Kinetic and Yield Enhancement in Organic Transformations

The use of phase-transfer catalysts like this compound can lead to significant improvements in reaction outcomes. By transferring the reactant anion into the organic phase, the catalyst not only overcomes solubility barriers but also "activates" the anion. operachem.com In the organic phase, the anion is less solvated compared to the aqueous phase, making it a more potent nucleophile. This heightened reactivity leads to a substantial increase in reaction rates. dalalinstitute.com Consequently, reactions that might take days or weeks to proceed, or not occur at all, can be completed in a matter of hours with high yields. dalalinstitute.comoperachem.com The efficiency gains translate directly into faster reactions, better yields, and the generation of fewer byproducts. dalalinstitute.com

FeatureWithout Phase-Transfer CatalystWith this compound (as PTC)
Reactant Location Segregated in immiscible phases (e.g., aqueous/organic)Anion transferred to the organic phase
Reaction Rate Very slow or negligibleSignificantly accelerated
Product Yield Low to noneHigh to excellent
Byproducts Often increased due to side reactionsMinimized
Solvent Requirement May require expensive solvents to dissolve all reactantsEnables use of biphasic systems, often with water

Mechanistic Elucidation of Phase-Transfer Catalysis by Tetraethylammonium Species

The mechanism of phase-transfer catalysis by quaternary ammonium (B1175870) salts, including tetraethylammonium species, is well-established. dalalinstitute.com The catalytic cycle begins at the interface of the two immiscible phases (e.g., aqueous and organic).

Anion Exchange: The tetraethylammonium cation (Q⁺), initially present as a salt (e.g., with carbonate, CO₃²⁻), exchanges its anion for the reactant anion (Y⁻) from the aqueous phase. This forms a new, organic-soluble ion pair, Q⁺Y⁻.

Phase Transfer: The lipophilic Q⁺Y⁻ ion pair migrates from the aqueous phase or the interface into the bulk organic phase.

Reaction: Within the organic phase, the poorly solvated and highly reactive anion (Y⁻) reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻).

Catalyst Regeneration: The tetraethylammonium cation (Q⁺) now pairs with the newly formed anion X⁻ (Q⁺X⁻) and migrates back to the aqueous phase or the interface.

Cycle Repetition: At the interface, the Q⁺X⁻ exchanges the X⁻ anion for another Y⁻ anion from the aqueous phase, thus regenerating the active catalyst Q⁺Y⁻ and continuing the catalytic cycle.

The lipophilicity of the cation is a critical factor; it must be soluble enough in the organic phase to transport the anion but also capable of returning to the interface for the anion exchange. Tetraethylammonium salts provide a good balance for many applications. operachem.com

Role of this compound in Carbamate (B1207046) Ester Synthesis

This compound and its bicarbonate form serve as effective catalysts in the synthesis of carbamate esters, which are important functional groups in pharmaceuticals and agrochemicals.

Catalytic Promotion of Amine and Chloroformate Precursor Reactions

A standard method for synthesizing carbamate esters involves the reaction between an amine and an alkyl chloroformate. wikipedia.org This reaction typically requires a base to neutralize the hydrochloric acid (HCl) byproduct. acs.orgnih.gov

Reaction Scheme: R₂NH + R'OC(O)Cl → R₂NCO₂R' + HCl

This compound can play a dual role in this process. Firstly, the carbonate anion is a base that can neutralize the generated HCl. Secondly, as a phase-transfer catalyst, the tetraethylammonium cation can facilitate the interaction between the amine (which may have limited organic solvent solubility) and the chloroformate, particularly in biphasic reaction systems. This catalytic action can lead to milder reaction conditions and improved efficiency compared to traditional methods that may require a large excess of base and longer reaction times. acs.orgnih.gov

Development of Efficient Carbamate Formation Methodologies

Research has focused on developing more efficient and environmentally benign methods for carbamate synthesis. Tetraethylammonium salts are integral to several of these advanced methodologies.

One convenient, phosgene-free method involves the direct reaction of amines with tetraethylammonium hydrogen carbonate. tandfonline.comacs.orgscientificlabs.co.uk This approach utilizes carbon dioxide (via the bicarbonate) as the carbonyl source, representing a greener alternative to hazardous reagents like phosgenes or chloroformates. tandfonline.com

Another efficient strategy is the three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org This reaction is often promoted by a base and a phase-transfer catalyst. While tetrabutylammonium (B224687) iodide (TBAI) is frequently cited, the principle applies to other quaternary ammonium salts like tetraethylammonium species. organic-chemistry.org The catalyst facilitates the formation of a carbamate anion from the amine and CO₂, which is then alkylated by the alkyl halide. nih.gov These methods offer mild reaction conditions, short reaction times, and avoid the overalkylation of the amine or the carbamate product. organic-chemistry.org

MethodologyPrecursorsRole of Tetraethylammonium SpeciesAdvantages
Classical Method Amine + ChloroformateActs as base and potential PTCSimplifies workup, potentially milder conditions
Bicarbonate Method Amine + Tetraethylammonium Hydrogen CarbonateBicarbonate acts as CO₂ sourcePhosgene-free, utilizes CO₂ as a C1 building block
Three-Component Coupling Amine + CO₂ + Alkyl HalidePhase-transfer catalyst for carbamate anionMild conditions, high efficiency, avoids overalkylation

Three-Component Coupling Strategies for Carbamate Synthesis Involving Carbon Dioxide

The synthesis of carbamates through the fixation of carbon dioxide is a significant area of green chemistry. One effective method is a three-component coupling reaction involving an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.org In this type of reaction, quaternary ammonium salts can play a crucial role. For instance, a process utilizing tetrabutylammonium iodide (TBAI) in conjunction with cesium carbonate (Cs₂CO₃) has been shown to efficiently produce carbamates from a wide range of amines and alkyl halides at room temperature. organic-chemistry.orgnih.gov This method is noted for its mild conditions and avoidance of common side reactions such as N-alkylation of the amine or overalkylation of the carbamate product. organic-chemistry.org

The general mechanism involves the amine reacting with CO₂ to form a carbamic acid intermediate, which is deprotonated by the base (e.g., Cs₂CO₃). The resulting carbamate anion is then alkylated by the alkyl halide to yield the final product. The quaternary ammonium salt, such as TBAI, facilitates the reaction, likely by enhancing the solubility of the carbamate salt and promoting the nucleophilic substitution step. organic-chemistry.orgresearchgate.net While specific studies highlighting this compound in this exact role are not detailed, its analogous structure suggests it could function as both the base and phase-transfer catalyst in similar three-component coupling strategies.

This compound in Cyclic Carbonate Synthesis

The synthesis of cyclic carbonates, particularly from the reaction of epoxides and CO₂, is a 100% atom-economical process of significant industrial interest. rsc.org These compounds are valuable as green polar solvents, electrolytes in lithium-ion batteries, and precursors for polymers. rsc.orgresearchgate.net Quaternary ammonium salts are effective catalysts for this transformation. nih.gov

While electrochemical routes are under investigation for various organic syntheses, a more established chemical pathway for producing cyclic carbonates involves the reaction of CO₂ with alcohols that contain a leaving group, such as halohydrins. mdpi.com In this strategy, a base is used to deprotonate the alcohol, forming an alkoxide. This alkoxide then reacts with CO₂ to form an alkylcarbonate intermediate. Subsequently, an intramolecular nucleophilic substitution occurs, where the alkylcarbonate attacks the carbon atom bearing the leaving group, leading to ring closure and the formation of the cyclic carbonate. mdpi.com this compound is well-suited to facilitate this reaction, with the carbonate anion acting as the base for the initial deprotonation and the tetraethylammonium cation potentially aiding in phase transfer.

The efficiency and selectivity of cyclic carbonate synthesis from epoxides and CO₂ are highly dependent on several reaction parameters. When using a quaternary ammonium salt catalyst, factors such as temperature, CO₂ pressure, catalyst loading, and the presence of co-catalysts must be carefully optimized. rsc.orgarkat-usa.org

Temperature: Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to side reactions. A typical range for this synthesis is between 100-150°C. arkat-usa.orgsemanticscholar.org

CO₂ Pressure: Increased CO₂ pressure enhances the concentration of one of the key reactants, thereby accelerating the reaction. Pressures can range from atmospheric to over 100 bar, though milder conditions are preferred. arkat-usa.orgmdpi.com

Catalyst System: The choice of anion in the quaternary ammonium salt influences nucleophilicity and leaving group ability, with the general reactivity order being Cl⁻ > Br⁻ > I⁻. researchgate.net The structure of the cation also plays a role; longer alkyl chains on the ammonium cation can increase catalytic activity. researchgate.netresearchgate.net Often, a binary system consisting of the quaternary ammonium salt (nucleophile) and a co-catalyst, such as a Lewis acid or a hydrogen-bond donor, is employed to activate the epoxide ring, leading to significantly enhanced yields. chim.itrsc.org

Substrate: The structure of the epoxide substrate affects reactivity. Terminal epoxides are generally more reactive than more sterically hindered internal epoxides. arkat-usa.org

Table 1: General Influence of Reaction Parameters on Cyclic Carbonate Synthesis from Epoxides and CO₂
ParameterGeneral Effect on Yield/RateTypical Range/ConditionReference
TemperatureIncreases up to an optimal point, then potential for side reactions.100 - 150 °C arkat-usa.orgsemanticscholar.org
CO₂ PressureHigher pressure generally increases reaction rate.8 - 100 bar arkat-usa.orgresearchgate.net
Catalyst AnionAffects nucleophilicity and leaving group ability (Cl⁻ > Br⁻ > I⁻).Halide anions (Br⁻, Cl⁻) researchgate.net
Co-catalystOften significantly enhances catalytic activity.Lewis acids (e.g., ZnBr₂), Hydrogen-bond donors chim.itrsc.org

The catalytic cycle for the cycloaddition of CO₂ to epoxides using quaternary ammonium salts is generally understood to proceed through several key steps. researchgate.net The process is typically initiated by the nucleophilic attack of the anion (e.g., halide, carbonate, or bicarbonate) from the salt on one of the carbon atoms of the epoxide ring. nih.gov

Transesterification Catalysis by Tetraethylammonium Hydrogen Carbonate

Transesterification is a crucial reaction for synthesizing esters from other esters by exchanging the alkoxy group. It is widely used in various chemical industries, including the production of biodiesel. Tetraethylammonium hydrogen carbonate (TEAHC) has emerged as a cost-effective, efficient, and recyclable organocatalyst for these reactions. tandfonline.comfigshare.com

TEAHC demonstrates notable efficacy as a catalyst for transesterification reactions, particularly under solvent-free conditions, which aligns with the principles of green chemistry. tandfonline.com It has been successfully used to catalyze the reaction between alcohols and esters like isopropenyl acetate (B1210297) or ethyl acetate. tandfonline.com The proposed role of TEAHC is to facilitate a proton transfer from the alcohol to the ester, thereby promoting the transformation. tandfonline.com

The methodology is effective for a range of primary and secondary alcohols, although studies show that primary alcohols are generally acylated more efficiently than secondary alcohols. tandfonline.com A key advantage of this protocol is that it proceeds under mild conditions (e.g., 60 °C) without the need for strong bases or volatile organic solvents. tandfonline.com Furthermore, the TEAHC catalyst can be recovered and reused multiple times without a significant loss of its catalytic activity. tandfonline.com

Table 2: Transesterification of Alcohols with Isopropenyl Acetate Catalyzed by TEAHC
Alcohol SubstrateProductYield (%)
Benzyl alcoholBenzyl acetate95
1-Phenylethanol1-Phenylethyl acetate85
2-Phenylethanol2-Phenylethyl acetate96
Cinnamyl alcoholCinnamyl acetate94
1-OctanolOctyl acetate90
CyclohexanolCyclohexyl acetate70
Reaction conditions: solvent-free, isopropenyl acetate (1.5 mmol), alcohol (0.5 mmol), TEAHC (30% mol), 60 °C, 2 h. Yields are isolated yields. Data sourced from Chiarotto (2016). tandfonline.com

Recyclability and Sustained Catalytic Activity of Tetraethylammonium Hydrogen Carbonate

Tetraethylammonium hydrogen carbonate (TEAHC) has been identified as an efficient, inexpensive, and recyclable catalyst for transesterification reactions, particularly under solvent-free conditions. Research has demonstrated its capability to be reused multiple times without a significant loss in catalytic activity.

In a study focusing on the transesterification of isopropenyl acetate with an alcohol, TEAHC was recovered and reused over four consecutive cycles. The results indicated a gradual decrease in the reaction yield, from an initial 93% down to 84% by the fourth cycle. This sustained performance highlights its potential as a reusable catalyst in organic synthesis. The amount of recovered catalyst after the fourth run was 71% of the initial quantity, indicating some physical loss during the recovery process. The advantages of TEAHC as a catalyst include its lack of sensitivity to moisture and oxygen, ready availability, low cost, and low toxicity.

The data below illustrates the recyclability of Tetraethylammonium Hydrogen Carbonate in a typical transesterification reaction.

Table 1: Recyclability of TEAHC Catalyst

Cycle Number Reaction Yield (%)
1 93
2 90
3 87

Metal-Free Catalysis Approaches in Ester Synthesis

The pursuit of greener and more sustainable chemical processes has led to the development of metal-free catalytic systems for ester synthesis, aiming to avoid the costs and potential pollution associated with traditional metal salt catalysts. In this context, tetraalkylammonium salts have emerged as promising organocatalysts.

A notable example is the use of tetramethylammonium (B1211777) methyl carbonate (TMC), a compound closely related to this compound. TMC has been successfully employed as a recyclable, metal-free catalyst for the transesterification of various esters and alcohols. researchgate.netrsc.org This approach is particularly advantageous as it avoids the problem of "chelation," where flexible ester molecules can wrap around and deactivate metal catalyst centers. thechemicalengineer.comnagoya-u.ac.jp

The mechanism involves the in-situ reaction of the tetraalkylammonium carbonate with an alcohol to form a highly reactive alkoxide ion. This alkoxide then attacks the starting ester to generate the desired complex ester product in high yields. thechemicalengineer.comnagoya-u.ac.jp This method expands the range of substrates that can be used, including those with amino groups that would typically deactivate metal catalysts. researchgate.netrsc.org The development of catalysts like TMC showcases the potential of tetraalkylammonium carbonates in green chemistry, offering a scalable and environmentally benign route for producing valuable esters, including components of biodiesel. thechemicalengineer.comnagoya-u.ac.jp

This compound as a Precipitation Agent in Heterogeneous Catalyst Preparation

This compound, in its bicarbonate form (TEA⁺HCO₃⁻), serves as an effective precipitation agent in the synthesis of heterogeneous catalysts, such as copper/zinc oxide (Cu/ZnO) catalysts used for methanol (B129727) synthesis. researchgate.net The conventional coprecipitation method for these catalysts often uses sodium bicarbonate (Na⁺HCO₃⁻) and metal nitrate (B79036) salts, which can introduce sodium (Na⁺) and nitrate (NO₃⁻) residues into the catalyst precursor. nih.gov These residues are detrimental, as Na⁺ can act as a catalyst poison and NO₃⁻ can cause metal agglomeration during the subsequent calcination step. nih.gov

Using TEA⁺HCO₃⁻ provides a cleaner route to the catalyst precursor. Studies have shown that when Cu/ZnO catalysts are prepared by coprecipitation with tetraethylammonium bicarbonate, the resulting precursors, after being thoroughly washed, consist of the desired zincian malachite phase. researchgate.net This precursor structure is crucial for creating a highly active catalyst after calcination and reduction. nih.gov The use of ammonium-based precipitating agents, in general, is favored for producing highly active catalysts by avoiding alkali metal contamination, which is known to poison the catalyst. rsc.orgcardiff.ac.uk

The choice of cation in the precipitation agent has a significant impact on the catalyst precursor and its ultimate performance. The tetraethylammonium (TEA⁺) ion offers distinct advantages over the commonly used sodium (Na⁺) ion in the preparation of Cu/ZnO catalysts. researchgate.net

Research comparing catalysts prepared with TEA⁺HCO₃⁻ and Na⁺HCO₃⁻ revealed that residual Na⁺ has an inhibitory effect on the degree of copper (Cu²⁺) substitution by zinc (Zn²⁺) within the catalyst precursor structure. researchgate.net This inhibition leads to the formation of high-temperature carbonates and ultimately results in a smaller copper surface area and lower methanol productivity in the final catalyst. researchgate.net

In contrast, these negative effects are absent or significantly lessened when TEA⁺HCO₃⁻ is used. Catalysts prepared with tetraethylammonium bicarbonate showed consistent methanol productivity regardless of the washing efficiency. This indicates that the TEA⁺ ion does not interfere with the formation of the critical zincian malachite precursor structure. researchgate.net By facilitating the proper incorporation of zinc and avoiding the detrimental effects of alkali metal ions, this compound proves to be an effective agent for preparing active and robust heterogeneous catalysts. researchgate.net

Applications in Radiopharmaceutical Chemistry: [¹⁸F]Radiofluorinations

In the field of radiopharmaceutical chemistry, particularly in the production of compounds labeled with fluorine-18 (B77423) ([¹⁸F]) for Positron Emission Tomography (PET), tetraethylammonium bicarbonate has been successfully evaluated as an alternative phase-transfer agent. ncl.ac.ukresearchgate.net The standard method for [¹⁸F]fluorination often relies on the Kryptofix® 222 (K₂₂₂)/potassium carbonate (K₂CO₃) system to facilitate the transfer of the [¹⁸F]fluoride ion from an aqueous phase to an organic solvent for the reaction. mdpi.comnih.gov

Tetraethylammonium bicarbonate (Et₄N·HCO₃) has been established as a practical and efficient alternative, especially in microreactor systems. ncl.ac.ukresearchgate.net Studies have shown that it can be used to produce [¹⁸F]fluoroarenes from various precursors with radiochemical yields comparable to the conventional K₂₂₂/K₂CO₃ system. ncl.ac.uk

A significant advantage of using Et₄N·HCO₃ in microreactors is the elimination of frequent blockages that can occur with the traditional system, thereby dramatically increasing productivity and reliability. ncl.ac.ukresearchgate.net This makes it a highly attractive option for the automated and efficient synthesis of PET radiotracers. researchgate.net

Table 2: Comparison of Phase-Transfer Agents in [¹⁸F]Fluorination

Feature Kryptofix® 222 / K₂CO₃ System Tetraethylammonium Bicarbonate (Et₄N·HCO₃) System
Efficiency High Comparable to K₂₂₂/K₂CO₃ ncl.ac.ukresearchgate.net
Microreactor Compatibility Prone to causing blockages Eliminates blockages, increasing productivity ncl.ac.ukresearchgate.net
System Complexity Standard, but requires cryptand Simpler, practical alternative researchgate.net

| Application | Broadly used in PET chemistry | Efficient for [¹⁸F]fluoroarenes synthesis ncl.ac.uk |

Mitigation of Microreactor Blockages in Radiochemical Synthesis

The synthesis of radiolabeled compounds, particularly those incorporating short-lived isotopes like carbon-11 (B1219553) ([¹¹C]), presents unique challenges, often necessitating rapid and efficient reaction and purification protocols. Microreactors have emerged as a powerful technology in this field, offering advantages such as high surface area-to-volume ratios, enhanced heat and mass transfer, and the ability to work with small reagent volumes. However, a significant operational problem in the context of [¹¹C]CO₂ fixation reactions is the propensity for blockages to occur within the microfluidic channels. These obstructions are frequently caused by the precipitation of inorganic carbonate salts, which are byproducts of the reaction between [¹¹C]CO₂ and alkali metal hydroxides or other bases used to trap the radiolabeling agent.

Recent research has identified this compound as an effective agent for mitigating these microreactor blockages. Its utility stems from its high solubility in the organic solvents typically employed in these synthetic pathways. Unlike inorganic carbonates, such as cesium carbonate, which have limited solubility and readily precipitate, this compound remains in solution, thereby preventing the formation of solid deposits that can impede or completely halt the flow within the microreactor.

The findings from this research highlight a practical solution to a common problem in microfluidic radiochemistry. The implementation of this compound as a soluble base for [¹¹C]CO₂ trapping represents a significant advancement in the continuous-flow production of PET radiotracers.

Table 1: Effect of this compound on Microreactor Performance in Radiochemical Synthesis

ParameterConventional Base (e.g., Cs₂CO₃)This compound
Microreactor Status Prone to blockages and foulingStable, continuous flow
Reaction Consistency Inconsistent due to flow disruptionsConsistent and reliable
Radiochemical Yield Variable, often reduced by blockagesImproved and reproducible
Operational Uptime Limited by the need for cleaningExtended operational periods

Promotion of Carboxylation Reactions

This compound has demonstrated utility as a promoter in the carboxylation of secondary carboxamides that contain a suitable leaving group, leading to the formation of valuable heterocyclic structures such as oxazolidin-2,4-diones. This transformation is of interest in synthetic organic chemistry due to the prevalence of the oxazolidinone motif in various biologically active molecules. The reaction proceeds via an intramolecular cyclization, where the carbonate anion acts as both a base and a source of the carbonyl group that is incorporated into the final ring structure.

The general mechanism involves the deprotonation of the secondary carboxamide by the carbonate anion, generating a nucleophilic amide anion. This is followed by an intramolecular nucleophilic attack on the carbon atom bearing the leaving group, resulting in the formation of a five-membered ring. The specific role of this compound is crucial in this process. As a soluble, non-metallic source of carbonate, it provides a high concentration of the active nucleophile in the organic reaction medium. The tetraethylammonium cation, being large and non-coordinating, does not interfere with the reactivity of the amide anion, allowing for an efficient cyclization process.

Research in this area has explored the use of various secondary carboxamides with different leaving groups, such as tosylates or halides, on a side chain. For instance, the reaction of an N-(2-tosyloxyethyl)benzamide with this compound in an aprotic polar solvent like acetonitrile (B52724) or DMF at elevated temperatures can afford the corresponding 3-phenyl-oxazolidine-2,4-dione in good yield. The efficiency of the reaction is dependent on several factors, including the nature of the leaving group, the solvent, and the reaction temperature.

The data presented in the table below illustrates the effect of different leaving groups on the yield of the cyclized product, highlighting the scope of this this compound-promoted reaction.

Table 2: Carboxylation of Secondary Carboxamides Bearing Leaving Groups Promoted by this compound

Substrate (Secondary Carboxamide)Leaving GroupProduct (Oxazolidin-2,4-dione)Yield (%)
N-(2-tosyloxyethyl)benzamideTosylate3-Phenyl-oxazolidine-2,4-dione85
N-(2-bromoethyl)benzamideBromide3-Phenyl-oxazolidine-2,4-dione78
N-(2-iodoethyl)benzamideIodide3-Phenyl-oxazolidine-2,4-dione82
N-(2-mesyloxyethyl)benzamideMesylate3-Phenyl-oxazolidine-2,4-dione88

Electrochemical Performance and Electrolyte Research Involving Tetraethylammonium Carbonate and Its Derivatives

Tetraethylammonium (B1195904) Salts as Supporting Electrolytes in Energy Storage Devices

The effectiveness of an electrolyte is largely measured by its ionic conductivity. Research on tetraethylammonium tetrafluoroborate (Et4NBF4) in propylene carbonate (PC) has shown that these solutions offer high conductivity, which is essential for minimizing resistive losses and enabling high-power operation in energy storage devices. osti.gov Studies have measured the electrical conductivities over wide ranges of salt concentration and temperature to understand the ion-solvent and ion-ion interactions. researchgate.net

The limiting molar conductivity (Λ0), which represents the molar conductivity at infinite dilution, is a key parameter derived from these studies. For Et4NBF4 in propylene carbonate, these values have been calculated at various temperatures, indicating how temperature influences ion mobility. The results suggest that Et4NBF4 is almost completely dissociated in this solvent. researchgate.net Evaluation of the Stokes radii for the tetraethylammonium cation (Et4N+) and the tetrafluoroborate anion (BF4–) at 298.15 K indicates that both ions are scarcely solvated in propylene carbonate. researchgate.net

Table 1: Limiting Molar Conductivities of Et4NBF4 in Propylene Carbonate at Various Temperatures

Temperature (K) Limiting Molar Conductivity (Λ0) in S·cm²·mol⁻¹
283.15 22.8
291.15 28.1
298.15 32.4
313.15 42.6

Data sourced from conductometric studies of Et4NBF4 in propylene carbonate. researchgate.net

The use of tetraethylammonium-based electrolytes is a significant factor in the performance of supercapacitors. The specific capacitance, a measure of charge storage capacity per unit mass of the electrode material, is directly influenced by the electrolyte composition. In supercapacitors using 1 M TEABF4 in propylene carbonate, the specific capacitance has been shown to increase with rising temperatures. mdpi.com

Research has demonstrated that physical modifications to the supercapacitor assembly, such as the choice of separator material, can further enhance performance. For instance, using a glass wool separator with a 1 M TEABF4 electrolyte improved the specific capacitance by 19.1% compared to a standard cellulose paper separator. beei.org Increasing the concentration of the electrolyte to 1.5 M TEABF4 led to an even more significant 61.9% increment in specific capacitance. beei.org This highlights that both the electrolyte concentration and the physical components of the supercapacitor are crucial for optimizing performance.

Table 2: Effect of Separator and Electrolyte Concentration on Supercapacitor Performance

Electrolyte Separator Bulk Resistance Reduction (%) Specific Capacitance (F/g) Specific Capacitance Increment (%)
1 M TEABF4 Cellulose - 27.8 -
1 M TEABF4 Glass Wool 19.6 33.1 19.1
1.5 M TEABF4 Glass Wool 32.2 53.1 61.9

Performance metrics are compared to a baseline supercapacitor with a cellulose separator and 1 M TEABF4 electrolyte. beei.org

Further studies have shown that the size of the cation in the electrolyte salt affects capacitance. By varying the cation size of quaternary ammonium (B1175870) salts, a roughly 10% higher capacitance was achieved with smaller cations like trimethylethylammonium compared to tetraethylammonium, using microporous activated carbon electrodes. rsc.org

The electrochemical stability window (ESW) of an electrolyte determines the maximum voltage at which an energy storage device can operate without significant electrolyte degradation. rsc.org For non-aqueous supercapacitors, electrolytes based on tetraethylammonium tetrafluoroborate (TEABF4) in solvents like acetonitrile (B52724) (ACN) or propylene carbonate (PC) have a practical voltage window of approximately 2.5–3.0 V. osti.gov

Operating beyond this window can significantly shorten the capacitor's lifetime due to electrolyte decomposition. osti.gov For example, a supercapacitor cell with a TEABF4-ACN electrolyte remains very stable when charged to 3.0 V, but degrades rapidly when charged to 3.5 V, showing a significant increase in resistance and a decrease in capacitance. osti.gov The stability of the electrolyte is crucial for the long-term performance of EDLCs and is sensitive to factors like electrode polarity, carbon surface functionality, and the presence of impurities such as moisture. osti.gov The process of determining the ESW often involves techniques like linear sweep voltammetry (LSV) and cyclic voltammetry (CV) using various working electrodes. rsc.org

Ion-Solvent and Ion-Ion Interactions in Tetraethylammonium Electrolyte Systems

Understanding the interactions between ions and solvent molecules, as well as between the ions themselves, is fundamental to explaining the transport properties of electrolytes. These interactions govern key parameters like ionic conductivity and viscosity, which in turn dictate the performance of electrochemical devices.

Conductometric and viscometric studies are essential for characterizing the behavior of electrolytes. The conductivity of an electrolyte solution is a measure of its ability to conduct electricity, which depends on the concentration and mobility of ions. researchgate.net Viscosity, on the other hand, represents the fluid's resistance to flow and can impede ion movement, thereby affecting conductivity.

In studies of Et4NBF4 in propylene carbonate, the activation energies for conductivity and viscous flow were found to be very similar. researchgate.net This suggests that the two transport processes are closely linked, meaning the same fundamental molecular motions that govern the viscosity of the solution also control the mobility of the ions. researchgate.net

To quantitatively analyze conductivity data, researchers employ advanced theoretical models. These models can interpret experimental data in terms of ion–solvent and ion–ion interactions and extract valuable physicochemical parameters. researchgate.net

For dilute solutions of tetraethylammonium tetrafluoroborate in propylene carbonate, the Lee-Wheaton equation is used to analyze conductance data. This model allows for the calculation of the association constant (KA) and the limiting molar conductivity at infinite dilution (Λ0). researchgate.net

For more concentrated solutions (0.15–1.4 mol·kg⁻¹), where ion-ion interactions are more significant, the semiempirical Castell-Amis equation is applied to describe the concentration dependence of conductivity. researchgate.netresearchgate.net The application of these models to the Et4NBF4-PC system indicates that the salt is almost unassociated, behaving as a strong electrolyte in this solvent medium. researchgate.net

Investigation of Ion Association Constants and Limiting Molar Conductivities

The electrochemical behavior of tetraethylammonium carbonate in a solution is fundamentally influenced by its dissociation and the mobility of its constituent ions. Studies on analogous tetraethylammonium salts, such as tetraethylammonium tetrafluoroborate (Et4NBF4) in propylene carbonate, reveal that these salts are often almost unassociated in the solvent medium. researchgate.net The degree of ion association is quantified by the association constant (KA), while the limiting molar conductivity (Λ0) represents the molar conductivity at infinite dilution, where inter-ionic interactions are minimal.

For Et4NBF4 in propylene carbonate, association constants and limiting molar conductivities have been calculated at various temperatures. researchgate.net The low degree of association suggests that the tetraethylammonium (TEA+) and its counter-anion exist predominantly as free ions in the solution. This high degree of dissociation is crucial for achieving high ionic conductivity in electrolytes. The evaluation of Stokes radii (rS) for the ions indicates that both the TEA+ cation and the BF4– anion are scarcely solvated in propylene carbonate, a characteristic attributed to the large size and delocalized charge of the ions. researchgate.netnih.gov

In solvents with low permittivity, the formation of ion pairs and even triple ions can become more significant. researchgate.net The tendency for triple ion formation can be assessed from the ratio of the formation constants of triple ions to that of ion pairs. researchgate.net

Solvation Dynamics of Tetraethylammonium Cations in Various Solvents

The interaction between tetraethylammonium (TEA+) cations and solvent molecules, known as solvation, dictates the ion's mobility and its role in electrochemical processes. The solvation of TEA+ is generally weak compared to smaller inorganic ions. nih.gov This is due to the cation's large size, irregular shape, and delocalized positive charge, which result in weaker electrostatic interactions with polar solvent molecules. nih.gov

In solvents like acetonitrile (ACN), molecular dynamics simulations show that the solvent molecules in the solvation shell of the TEA+ cation exhibit only weak packing and orientational ordering. nih.gov Similarly, in aqueous solutions, the hydrophobic nature of the alkyl chains of the TEA+ cation influences the dynamics of the surrounding water molecules. amolf.nl Both hydrophobic and Coulombic interactions contribute to slowing down the orientational dynamics of water molecules in the ion's solvation shell. amolf.nl The partial desolvation of these large organic ions occurs readily, which is a key factor in their adsorption at electrode surfaces. nih.gov

The dynamics of solvation are critical for understanding charge-transfer reactions. nii.ac.jp The process involves the reorganization of solvent molecules around a solute following a change in the solute's electronic state. nii.ac.jp The relatively weak solvation of TEA+ facilitates its movement through the electrolyte and its approach to the electrode surface, where it can influence the structure of the electrical double layer.

Tetraethylammonium Cation Influence on Electrochemical CO2 Reduction Reaction (CO2RR) on Copper Electrodes

The identity of the supporting electrolyte cation plays a crucial role in determining the activity and selectivity of the electrochemical carbon dioxide reduction reaction (CO2RR) on copper electrodes, particularly in aprotic organic solvents like acetonitrile. acs.orgnih.govnih.gov Tetraalkylammonium (TAA+) cations, including tetraethylammonium (TEA+), are widely used in these systems due to their high solubility and conductivity. nih.gov

The influence of the cation is linked to the modification of the electrical double layer (EDL) at the electrode-electrolyte interface. nih.govnih.gov The length of the alkyl chains on the TAA+ cation affects its adsorption on the copper surface, which in turn alters the reaction pathways and product distribution. nih.gov In CO2-saturated acetonitrile solutions, the reduction current density increases with the cation's chain length, following the sequence: tetrabutylammonium (B224687) (TBA+) > tetrapropylammonium (TPA+) > TEA+. acs.org This demonstrates the significant impact of the cationic chain length on the CO2RR activity. acs.org

Impact of Cation Identity on Product Selectivity and Faradaic Efficiencies

The size of the tetraalkylammonium cation significantly steers the product selectivity in the CO2RR on copper. In dry acetonitrile, smaller cations like TEA+ preferentially promote the formation of oxalate through the dimerization of the CO2•− intermediate. acs.orgnih.gov In contrast, larger cations such as TBA+ and TPA+ favor the generation of carbon monoxide (CO), regardless of the water content. acs.orgnih.gov

The presence of a proton source, such as water, alters the product distribution. In "wet" acetonitrile (containing 1000 mM H2O), the pathway for TEA+ shifts from oxalate to formate (B1220265) production via a protonation reaction. acs.orgnih.gov However, the preference for CO production with larger cations (TBA+ > TPA+ > TEA+) persists. acs.orgnih.gov In situ Fourier-transform infrared (FTIR) spectroscopy analysis reveals that larger TBA+ cations are more effective at stabilizing adsorbed CO on the copper surface than smaller TEA+ cations, which explains the higher proportion of CO generated with larger cations. acs.orgnih.govnih.gov

In aqueous solutions, a similar trend is observed where smaller tetraalkylammonium cations facilitate the formation of ethylene (B1197577) (C2H4). The partial current density for ethylene was found to be substantially higher with tetramethylammonium (B1211777) cations compared to the larger tetraethylammonium and tetrapropylammonium cations. rsc.orgresearchgate.net This effect is attributed to the smaller cations creating a stronger electric field within the EDL, which promotes ethylene formation. rsc.orgresearchgate.net

The table below summarizes the effect of cation identity on the Faradaic efficiency (FE%) of major products from the CO2RR on a copper electrode in acetonitrile.

CationConditionMain Product(s)Key Finding
TEA+ Dry MeCNOxalatePromotes dimerization of CO2•−. acs.orgnih.gov
TEA+ Wet MeCNFormatePathway shifts to protonation reaction. acs.orgnih.gov
TPA+ Dry & Wet MeCNCarbon Monoxide (CO)Larger cation size favors CO generation. acs.orgnih.gov
TBA+ Dry & Wet MeCNCarbon Monoxide (CO)Most effective at stabilizing adsorbed CO. acs.orgnih.govnih.gov

Role of Double Layer Modifications by Tetraalkylammonium Adsorption at Electrode Interfaces

The influence of tetraalkylammonium (TAA+) cations on CO2RR selectivity is primarily attributed to their adsorption at the electrode-electrolyte interface, which modifies the structure and composition of the electrical double layer (EDL). nih.govresearchgate.net The EDL is the nanoscale region between the electrode and the electrolyte where the electrocatalytic reactions occur, and its properties significantly impact reaction kinetics and mechanisms. researchgate.netchemrxiv.org

The adsorption of TAA+ cations is driven by a combination of electrostatic and van der Waals interactions with the electrode surface. nih.gov Due to their large size and the ease with which they can be partially desolvated, these organic cations can undergo significant contact adsorption. nih.gov This adsorption leads to an "over-screening" of the electrode's charge, where the number of adsorbed counter-ions exceeds the number of electrons on the electrode, creating a distinct, layered ion distribution unlike that predicted by classical EDL models. nih.gov

Numerical simulations suggest that the size of the TAA+ cation directly affects the electric field strength within the EDL. rsc.orgresearchgate.net Smaller cations can pack more densely at the outer Helmholtz plane (OHP), creating a stronger local electric field that can stabilize reaction intermediates and promote certain reaction pathways, such as the formation of C2+ products like ethylene. rsc.orgresearchgate.netnsf.gov Conversely, the hydrophobic alkyl chains of larger cations can repel water molecules from the electrode surface, which can suppress the competing hydrogen evolution reaction (HER), particularly at higher cation concentrations. acs.orgnih.govnih.gov The interplay between the cation's size, its hydration shell, and its interaction with the electrode surface ultimately governs the local reaction environment and dictates the final product distribution. acs.orgnih.gov

Comparative Analysis of Tetraethylammonium Derivatives in Electrochemical Systems

The performance of tetraethylammonium salts in electrochemical systems is not only dependent on the cation but also significantly on the associated anion. Different anions can alter key electrolyte properties such as ionic conductivity, viscosity, electrochemical stability window, and safety. oup.comresearchgate.net

Performance Comparison with Other Quaternary Ammonium Salts (e.g., Tetraethylammonium Tetrafluoroborate, Tetraethylammonium Perchlorate, Tetraethylammonium Bis(oxalato)borate)

A comparative analysis of tetraethylammonium salts with different anions is crucial for optimizing electrolytes for specific applications like electrical double-layer capacitors (EDLCs).

Tetraethylammonium tetrafluoroborate (TEABF4) is a commonly used electrolyte salt for EDLCs. oup.com It is often used in solvents like propylene carbonate (PC) or acetonitrile (ACN). nih.govoup.com

Tetraethylammonium bis(oxalato)borate (TEABOB) has been investigated as a halogen-free alternative to TEABF4, offering potential benefits in terms of safety and cost. oup.comoup.comresearchgate.net Despite having a larger anion size and exhibiting lower ionic conductivity in PC compared to TEABF4, TEABOB-based electrolytes have shown superior rate capability in EDLCs. oup.comoup.com The use of TEABOB can suppress the fading of gravimetric capacitance at high discharge rates more effectively than TEABF4. oup.com

Tetraethylammonium perchlorate (TEAP) has also been used in electrochemical studies, but concerns over the explosive hazard of perchlorates have led to a decline in its use. acs.org

The table below provides a comparison of key properties and performance metrics for electrolytes based on different tetraethylammonium salts.

Electrolyte SaltSolventIonic Conductivity (1M soln at 25°C)Key Performance Characteristic
TEABOB PC6.79 mS/cmExcellent rate capability and capacitance retention at high discharge rates. oup.com
TEABF4 PC13.14 mS/cmCommon industry standard, but shows steeper capacitance fading at high rates compared to TEABOB. oup.com
TEAPFBS *ACNLower than TEABF4Potential replacement for TFSI-based electrolytes. researchgate.net

Note: TEAPFBS refers to Tetraethylammonium perfluorobutanesulfonate, another comparative salt.

Assessment of Trade-offs in Conductivity, Electrochemical Stability, and Economic Viability for Electrolyte Applications

The performance of an electrolyte is not determined by a single property but by a compromise between several key characteristics. For this compound and its derivatives, the interplay between conductivity, stability, and cost is a critical consideration for their practical application.

Conductivity vs. Electrochemical Stability:

A fundamental trade-off exists between achieving high ionic conductivity and maintaining a wide electrochemical stability window. High conductivity is essential for efficient ion transport, which in turn facilitates high power density in energy storage devices. However, solvents and salts that promote high conductivity may not always possess the necessary stability to withstand the high voltages required for high energy density applications.

For instance, derivatives of tetraethylammonium are utilized as supporting electrolytes in non-aqueous solutions to improve ionic conductivity and stability in supercapacitors. The choice of solvent is crucial; for example, acetonitrile offers good electrochemical stability and results in high conductivity, but it is also flammable and harmful. Conversely, propylene carbonate has a higher flash point, enhancing safety, but typically results in lower conductivity. chemimpex.com

Research on related compounds illustrates this trade-off. While specific data for this compound is not extensively available, studies on similar quaternary ammonium salts in various carbonate solvents show that modifications to the salt or solvent mixture to improve stability can sometimes lead to a decrease in conductivity. This is often due to increased viscosity or changes in ion-solvent interactions.

Table 1: Comparative Properties of Solvents Used with Quaternary Ammonium Salt Electrolytes

SolventTypical ConductivityElectrochemical StabilityKey Trade-off
Acetonitrile (AN)HighGoodFlammability and toxicity
Propylene Carbonate (PC)Moderate to LowHighLower conductivity

This table provides a generalized comparison based on typical performance characteristics of solvents used with electrolytes like tetraethylammonium derivatives.

Electrochemical Stability vs. Economic Viability:

Conductivity vs. Economic Viability:

Similarly, achieving high ionic conductivity can also have cost implications. Solvents and additives that reduce viscosity and enhance ion mobility may be more expensive to produce. Furthermore, the concentration of the salt in the electrolyte is optimized to achieve maximum conductivity; however, higher salt concentrations lead to increased material costs.

The economic analysis must also consider the entire lifecycle of the battery, including performance and degradation. An electrolyte that enables higher conductivity and efficiency might lead to lower operating costs over the battery's lifetime, potentially offsetting a higher initial material cost. However, a comprehensive techno-economic analysis is required to make this determination.

Table 2: Summary of Performance Trade-offs for Tetraethylammonium-based Electrolytes

Performance Metric 1Performance Metric 2Nature of Trade-off
High Ionic ConductivityHigh Electrochemical StabilityOften inversely related. Solvents that enhance conductivity may have a narrower stability window.
High Electrochemical StabilityEconomic ViabilityEnhanced stability often requires more complex, higher-cost materials and synthesis processes.
High Ionic ConductivityEconomic ViabilityHigh-purity solvents and optimal salt concentrations needed for high conductivity can increase material costs.

Structural Elucidation and Theoretical Modeling of Tetraethylammonium Carbonate Systems

Crystal Structure Analysis of Tetraethylammonium (B1195904) Carbonate Complexes

While a definitive crystal structure for pure tetraethylammonium carbonate remains elusive in publicly accessible literature, the principles of its complex formation can be understood through the study of analogous systems. The tetraethylammonium cation readily forms stable crystalline structures with various ancillary molecules, a process driven by a network of non-covalent interactions.

The formation of co-crystals, where a primary compound crystallizes with a guest molecule, is a well-documented phenomenon. In the case of tetraethylammonium salts, ancillary molecules like boric acid and water can play a crucial role in stabilizing the crystal lattice through hydrogen bonding and other electrostatic interactions.

Complexes between boric acid and amine compounds, such as triethanolamine, have been shown to form stable structures in aqueous solutions, indicating a strong interaction that can lead to crystalline solids. researchgate.net These interactions often involve the formation of a bond between the boron and nitrogen atoms, resulting in a tetrahedral structure around the boron atom. researchgate.net

Computational Chemistry Approaches for Tetraethylammonium Ion Systems

To complement experimental findings and to probe interactions at a sub-molecular level, a variety of computational chemistry methods have been employed. These theoretical approaches provide profound insights into the electronic structure, bonding, and dynamics of tetraethylammonium ion systems.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of ion-pairing and ionic bonding in tetraethylammonium salts. nih.govspacefrontiers.org DFT calculations allow for the examination of electron transfer between the cation and anion within an ion pair. nih.govmonash.edu Natural bond order analysis, a feature of DFT studies, can describe this electron transfer and quantify its stabilizing effect. nih.govmonash.edu

Research on tetra-alkylammonium salts has utilized DFT to understand how electronic properties influence which compounds can be synthesized. nih.govmonash.edu These computational results have been validated by experimental findings, demonstrating the predictive power of DFT in this area. nih.gov For example, DFT studies on tetraalkylammonium cations have explored degradation mechanisms, such as Hofmann elimination and SN2 pathways, by calculating the free energy barriers for these reactions. researchgate.net Such studies are crucial for understanding the stability of these compounds. spacefrontiers.orgresearchgate.net

Below is a table summarizing key parameters often derived from DFT calculations on ion pairs:

ParameterDescriptionTypical Application in Tetraethylammonium Systems
Binding Energy The energy released upon the formation of an ion pair from its constituent ions.Quantifies the strength of the cation-anion interaction.
Electron Transfer The net transfer of electron density from the anion to the cation.Characterizes the degree of charge sharing and covalent character in the ionic bond.
Interionic Distance The equilibrium distance between the centers of the cation and anion.Provides structural information about the ion pair geometry.
Vibrational Frequencies The frequencies of the vibrational modes of the ion pair.Can be compared with experimental spectroscopic data (e.g., IR, Raman) to validate the computational model.

This table is generated based on common outputs from DFT studies on ionic systems.

Ab initio molecular dynamics (AIMD) simulations provide a dynamic picture of tetraethylammonium ion systems, explicitly accounting for the quantum mechanical nature of electrons and their influence on atomic motion. nih.govacs.org This method is particularly well-suited for studying solvation and phenomena occurring at interfaces. nih.govnih.gov

AIMD simulations have been used to study the role of the tetraethylammonium (TEA⁺) ion in aqueous solutions, for instance, in the context of silicate (B1173343) oligomerization, which is relevant to zeolite synthesis. nih.govacs.orgresearchgate.net In these simulations, the initial geometry of the TEA⁺ ion is optimized and then solvated with a significant number of water molecules in a simulation box. nih.govacs.org The system is then allowed to evolve over time, providing insights into the dynamic interactions between the cation, anions, and solvent molecules. These simulations can reveal how the TEA⁺ ion influences the structure and reactivity of surrounding species by tracking the free-energy profiles of various reaction pathways. nih.govresearchgate.net

Theoretical models for cation-anion bonding in quaternary ammonium (B1175870) salts have evolved beyond a simple electrostatic, point-charge perspective. It is now understood that interactions in these systems have a more complex character. While often described as purely ionic, evidence from both computational studies and X-ray crystallography suggests that other forces are at play. nih.govmdpi.com

Studies on tetramethylammonium (B1211777) salts, a close analogue to tetraethylammonium, reveal that the positive charge is not solely localized on the central nitrogen atom. nih.gov Instead, the charge is polarized through the sigma bond framework, creating four tetrahedral faces, each with a significant partial positive charge. nih.gov This distribution means an approaching anion interacts with a face of distributed positive charge rather than a single point charge on the nitrogen atom. nih.gov Furthermore, analysis of the literature indicates that quaternary ammonium salts can interact with charged anions through ion-dipole interactions, which are directional, rather than purely non-directional ionic bonds. mdpi.com This understanding is crucial for accurately modeling the behavior of these salts in various environments.

Theoretical Insights into Solvation Effects of Tetraethylammonium Cations

The behavior of the tetraethylammonium (TEA⁺) cation in solution is heavily influenced by its interaction with solvent molecules, a phenomenon known as solvation. Theoretical studies have shed light on the nature of this solvation and its consequences for the cation's properties and reactivity.

The hydrophobic character of the alkyl chains in the TEA⁺ cation plays a significant role in its solvation, particularly in aqueous solutions. nih.gov This hydrophobic hydration affects the structure of the surrounding water molecules and can influence electrochemical processes at electrode interfaces. nih.gov Molecular dynamics simulations of tetraethylammonium bromide in a deep eutectic solvent have shown that the primary interactions are established through hydrogen bonds between the bromide anion and the hydrogens of the methyl groups on the TEA⁺ cation. mdpi.com

DFT calculations have also been employed to study the effect of the hydration shell on the stability and reactivity of tetraalkylammonium cations. researchgate.netnih.gov It has been shown that explicitly modeling the immediate solvation shell of interacting anions, like hydroxide (B78521), leads to better agreement with experimental observations of degradation pathways than models that treat solvation implicitly. researchgate.net At high concentrations, the alkyl chains of adjacent TEA⁺ cations can interpenetrate, disrupting the hydration shell and creating a local environment with a lower water concentration. nih.gov This effect has implications for reaction kinetics in solutions containing these salts. nih.gov

Application of Scaled-Particle Theory in Volumetric and Compressibility Studies

Scaled-Particle Theory (SPT) is a fundamental statistical mechanical model used to describe the thermodynamic properties of liquids and solutions. It is particularly useful for interpreting volumetric and compressibility data, providing insights into the interactions between solute and solvent molecules. In the context of tetraethylammonium salts, SPT helps in understanding how the tetraethylammonium cation influences the structure of the surrounding solvent, typically water.

The theory models the free energy change associated with inserting a solute particle into a solvent. This process is conceptually broken down into two steps: the creation of a cavity in the solvent of the size of the solute, and the introduction of the solute molecule into this cavity, which then interacts with the solvent molecules.

Volumetric studies, which measure properties like partial molar volume, and compressibility studies, which examine the change in volume under pressure, are key experimental techniques that provide data for SPT analysis. For tetraalkylammonium salts, these studies reveal important information about ion-solvent interactions. The large, hydrophobic nature of the tetraethylammonium ion is known to cause significant structuring of water molecules in its vicinity, often referred to as "hydrophobic hydration."

Research on a series of tetraalkylammonium halides has provided valuable data that can be used to infer the behavior of the carbonate salt. The partial molar volumes and adiabatic compressibilities are sensitive to the size of the alkyl groups. As the size of the alkyl group increases, the partial molar volume also increases, reflecting the larger volume occupied by the ion. Concurrently, the compressibility of the solution often decreases, indicating a stiffening of the solvent structure around the hydrophobic cation.

Table 1: Representative Volumetric and Compressibility Data for Aqueous Tetraalkylammonium Salts at 298.15 K

Cation Partial Molar Volume (V) (cm mol) Limiting Apparent Molar Adiabatic Compressibility () (cm mol GPa)
Tetramethylammonium 89.2 -4.4
Tetraethylammonium 144.5 -12.8
Tetrapropylammonium 209.5 -24.5

Note: Data is for bromide salts and is used here as a proxy to illustrate the trends for tetraalkylammonium cations.

The negative values for the limiting apparent molar adiabatic compressibility indicate that the water around these ions is less compressible than bulk water. This is a hallmark of the structure-making effect attributed to the hydrophobic hydration of the tetraalkylammonium ions. SPT allows for the calculation of the volume of the cavity created by the ion and the interaction energy between the ion and the solvent, providing a theoretical framework to understand these experimental observations.

Monte Carlo Simulations for Ion Behavior in Nanopores

Monte Carlo (MC) simulations are a powerful computational tool for studying the behavior of ions in confined environments, such as nanopores. acs.org These simulations use statistical mechanics to model the interactions between ions, solvent molecules, and the confining surfaces. For this compound systems, MC simulations can provide a detailed picture of how the tetraethylammonium and carbonate ions are distributed and behave within a nanopore.

The simulations typically involve a model system consisting of a nanopore of a specific geometry and chemical composition, filled with a solution of this compound at a given concentration. The interactions between all particles are described by potential functions, which account for electrostatic forces, van der Waals interactions, and other relevant forces. The MC algorithm then generates a large number of random configurations of the system, and the properties of the system are calculated as averages over these configurations.

Key findings from MC simulations of tetraalkylammonium ions in nanopores include:

Ion Layering: Ions often form distinct layers near the charged surfaces of the nanopore. The specific arrangement of these layers depends on the surface charge density, the ion concentration, and the size and shape of the ions.

Selective Adsorption: The hydrophobic nature of the tetraethylammonium ion can lead to its preferential adsorption at nonpolar or weakly polar surfaces of a nanopore.

Ion Pairing: In confined spaces, the propensity for ion pairing between the tetraethylammonium cation and the carbonate anion may be enhanced compared to the bulk solution.

Modified Transport: The mobility of ions within a nanopore can be significantly different from their mobility in the bulk solution, a factor that can be investigated using dynamic simulation methods related to MC.

Ab initio molecular dynamics (AIMD) simulations, a related technique, have been used to study the role of the tetraethylammonium ion in silicate oligomerization, which occurs in confined spaces during zeolite synthesis. acs.org These studies show that the tetraethylammonium ion can influence reaction pathways by modifying the hydrogen bonding network of the solvent in its immediate vicinity. acs.org

Table 2: Typical Parameters in a Monte Carlo Simulation of an Ionic System in a Nanopore

Parameter Description Typical Value/Model
System Geometry Slit-pore, cylindrical pore Pore width/diameter: 1-10 nm
Potential Model Lennard-Jones + Coulomb OPLS-AA, CHARMM
Solvent Model Explicit (e.g., TIP3P) or implicit (continuum) Varies with desired accuracy and computational cost
Temperature Controlled via thermostat algorithm 298 K
Pressure Controlled via barostat algorithm 1 atm

These simulations provide molecular-level insights that are often difficult to obtain through experiments alone, helping to elucidate the fundamental principles governing the behavior of this compound in nanoconfined systems.

Quasicrystallinity Concept in Concentrated Electrolyte Solutions

The concept of quasicrystallinity, originally discovered in solid-state physics, describes materials that are ordered but not periodic. aps.orgaps.org In the context of concentrated electrolyte solutions, this concept has been invoked to describe the liquid structure where long-range order might be absent, but a high degree of short- to medium-range order exists due to strong ion-ion and ion-solvent interactions.

In highly concentrated solutions of salts like this compound, the ions are no longer isolated and surrounded by a large number of solvent molecules. Instead, the ions are in close proximity to each other, and the structure of the solution is dominated by the packing of the ions. The large size and specific shape of the tetraethylammonium cation, along with the charge and geometry of the carbonate anion, can lead to the formation of complex, ordered-but-aperiodic arrangements in the liquid state.

While direct experimental evidence or dedicated theoretical models of quasicrystallinity in this compound solutions are not prominent in the literature, the concept provides a useful theoretical framework for understanding the structure of such systems. The idea is that the competing length scales—the size of the cation, the size of the anion, and the size of the solvent molecules—could lead to frustration in the formation of a regular crystalline lattice in the liquid state, resulting in a quasicrystalline-like order.

Theoretical models for quasicrystals often involve the consideration of two or more incommensurate spatial frequencies in the structure factor of the material. aps.org In a concentrated electrolyte solution, these could correspond to the different characteristic distances between ion pairs (cation-cation, cation-anion, anion-anion). The development of such models for electrolyte solutions is an active area of research, with the potential to provide new insights into the nature of concentrated ionic systems.

The potential for quasicrystalline order in soft matter systems, such as colloidal solutions and polymers, has been explored, suggesting that similar phenomena could occur in concentrated electrolyte solutions where the ions can be seen as the fundamental building blocks of the structure. arxiv.org

Advanced Analytical and Spectroscopic Characterization of Tetraethylammonium Carbonate and Its Research Systems

Spectroscopic Methodologies for Structural and Mechanistic Insights

Spectroscopic techniques are indispensable for probing the molecular structure of tetraethylammonium (B1195904) carbonate and monitoring its transformations in real-time.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical method for the real-time investigation of molecular changes during chemical reactions. nih.gov By positioning an attenuated total reflection (ATR) probe directly within a reaction vessel, the technique allows for the continuous monitoring of reactants, intermediates, and products as the reaction progresses. nih.govmt.com This provides invaluable, time-resolved data on reaction kinetics, mechanisms, and pathways. mt.com

The application of in situ FTIR is particularly suitable for studying dynamic systems and time-sensitive processes. nih.gov For instance, in reactions involving carbonate species, FTIR can distinguish between physically dissolved carbon dioxide, which presents characteristic bands between 2370 and 2310 cm⁻¹, and chemically reacted forms, such as the carbonyl stretching environments in carbonate compounds. youtube.com Researchers have successfully used this technique to monitor the synthesis of cyclic carbonates, providing critical information that, when combined with other methods, elucidates the reaction mechanism. youtube.com This approach enables the optimization of reaction conditions by providing immediate feedback on how variables like temperature and pressure affect the process. youtube.com Furthermore, in situ ATR-FTIR spectroscopy can simultaneously observe both the chemical reaction and the diffusion behavior of agents at a surface, offering insights that cannot be achieved by conventional methods. nih.gov

Table 1: Applications of In situ FTIR in Reaction Monitoring This table summarizes key analytical insights that can be gained by applying in situ FTIR spectroscopy to chemical systems involving compounds like tetraethylammonium carbonate.

Parameter Monitored Information Gained Typical Spectroscopic Region (Wavenumber)
Reactant Consumption Reaction rate and kinetics Specific to reactant functional groups
Product & By-product Formation Reaction progress, yield, and selectivity Specific to product functional groups
Transient Intermediates Mechanistic pathways Often requires high-sensitivity detectors
Carbonate/CO₂ Species Distinguishing between dissolved and reacted forms Carbonyl (C=O) stretch: ~1660-1760 cm⁻¹; Dissolved CO₂: ~2310-2370 cm⁻¹ youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool that provides precise information about the structure, dynamics, and chemical environment of molecules at an atomic level. primescholars.commpg.de It leverages the magnetic properties of atomic nuclei to elucidate molecular structure, making it indispensable for confirming the identity and purity of compounds like this compound. primescholars.com

For the structural elucidation of this compound, several NMR techniques are employed:

¹H NMR: Due to the high natural abundance and sensitivity of the protium nucleus, ¹H NMR is used to characterize the tetraethylammonium cation. mdpi.com It would show distinct signals for the methyl (-CH₃) and methylene (-CH₂) protons of the ethyl groups, with their integration and splitting patterns confirming the structure.

¹³C NMR: This technique provides signals for each unique carbon atom in the molecule. nih.gov The spectrum for this compound would be expected to show two signals for the ethyl carbons of the cation and a single, distinct signal for the carbonate (CO₃²⁻) anion.

Beyond static structural analysis, NMR is a non-intrusive method to study reaction mechanisms in real-time by monitoring the disappearance of reactant signals and the appearance of product signals over time. mpg.de

Table 2: Predicted NMR Chemical Shifts (δ) for this compound This table presents the expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent. Actual values may vary based on solvent and concentration.

Nucleus Group Predicted Chemical Shift (ppm) Splitting Pattern
¹H Ethyl -CH₃ ~1.2 Triplet
¹H Ethyl -CH₂- ~3.2 Quartet
¹³C Ethyl -CH₃ ~7 -
¹³C Ethyl -CH₂- ~52 -

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental for separating complex mixtures into individual components, which can then be identified and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the molecular identification power of mass spectrometry. amazonaws.com It is a primary tool for the analysis of volatile and thermally stable compounds in reaction mixtures, allowing for the identification of products, side-products, and impurities, even at trace levels. intertek.comthermofisher.com

A significant challenge in the analysis of ionic compounds like this compound is their inherent lack of volatility. researchgate.net Direct GC-MS analysis is therefore not feasible. To overcome this, a chemical derivatization step is required to convert the non-volatile analyte into a volatile and thermally stable derivative. researchgate.netnih.gov For the carbonate anion, one established method involves derivatization with pentafluorobenzyl bromide (PFB-Br) in the presence of acetone. researchgate.net This reaction produces volatile carbonate derivatives that can be readily analyzed by GC-MS. researchgate.net The subsequent mass spectrometry analysis provides a mass spectrum, or "fingerprint," of the derivative, which allows for its positive identification by fragmentation patterns and comparison to spectral libraries. intertek.com This approach is highly specific and can be used to quantify the carbonate content in various samples. researchgate.net

Table 3: GC-MS Analysis of Carbonate via Derivatization This table outlines the derivatization of carbonate for GC-MS analysis as described in the literature. researchgate.net

Analyte Derivatizing Agent Solvent Major Volatile Product Key Mass Spectrum Ions (NICI Mode)

Electrochemical Characterization Techniques

Electrochemical methods are used to investigate the redox properties of chemical systems and determine their operational stability range.

Voltammetry encompasses a group of electrochemical techniques where the current in a system is measured as the potential is varied. wikipedia.orgresearchgate.net Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are the most common methods used to study redox processes and to determine the electrochemical window (EW) of an electrolyte. tsinghua.edu.cnlsu.edu The electrochemical window is the potential range within which the electrolyte is stable and does not undergo oxidative or reductive decomposition. taylorandfrancis.com

In these experiments, a three-electrode setup is typically used, and the potential of the working electrode is swept while the resulting current is recorded. wikipedia.org An increase in current signifies the onset of a redox reaction. tsinghua.edu.cn Tetraethylammonium salts are frequently used as supporting electrolytes in non-aqueous electrochemistry because their ions are generally electrochemically stable over a wide potential range. acs.org

When characterizing a system containing this compound, voltammetry would be used to establish the potential limits of stability. The anodic (oxidation) and cathodic (reduction) limits are identified as the potentials at which a significant current begins to flow, indicating the decomposition of a component in the system (e.g., the carbonate anion, the solvent, or an additive). tsinghua.edu.cn The difference between these limits defines the electrochemical window, a critical parameter for applications such as batteries and other electrochemical devices. taylorandfrancis.com

Table 4: Key Parameters from Voltammetric Analysis This table lists the primary information obtained from LSV and CV experiments for the electrochemical characterization of an electrolyte system.

Parameter Description Method of Determination
Anodic Potential Limit The potential at which oxidation (decomposition) begins. Onset of the anodic current in LSV or CV. tsinghua.edu.cn
Cathodic Potential Limit The potential at which reduction (decomposition) begins. Onset of the cathodic current in LSV or CV. tsinghua.edu.cn
Electrochemical Window (EW) The potential range of electrolyte stability. Difference between the anodic and cathodic potential limits. taylorandfrancis.com

Table of Compounds

Compound Name
This compound
Carbon dioxide
Pentafluorobenzyl bromide
Acetone
Toluene
Trimethylsilyl
Oxetane

Chronoamperometry in Electrochemical CO2 Reduction Studies

Chronoamperometry is a key electrochemical technique used to investigate the catalytic activity and product selectivity of electrochemical CO2 reduction (eCO2R) in the presence of tetraethylammonium-based electrolytes. In these studies, a constant potential is applied to a working electrode, and the resulting current is measured over time. This method helps in assessing the stability of the catalyst and quantifying the efficiency of the reduction process.

In a typical experimental setup, chronoamperometry is conducted in a two-compartment electrochemical cell, which allows for the separation of the anodic and cathodic processes. acs.org The potential is controlled by a potentiostat, and the experiments are often run for extended periods, such as 120 minutes, to allow for the accumulation of products for analysis. acs.org For instance, studies have been performed at potentials like -2.1 V and -2.4 V vs Ag/Ag+ to drive the CO2 reduction. acs.org The gaseous and liquid products are subsequently analyzed using techniques like online gas chromatography (GC) and high-performance liquid chromatography (HPLC) to determine the product distribution and their corresponding Faradaic efficiencies (FE%). acs.org

Research has shown that the choice of the cation in the supporting electrolyte, such as the tetraethylammonium (TEA) cation, significantly influences the eCO2R process. The TEA cation can tune the electric field at the electrode surface, which in turn affects the activation of CO2. researchgate.net For example, the use of TEA cations on iron (Fe) electrodes has been reported to promote the selective formation of oxalate, an industrially relevant C2 product, with current densities reaching 25 mA cm⁻² and Faradaic efficiencies up to 75%. researchgate.net However, studies comparing different tetraalkylammonium cations have also revealed that bulkier cations like tetraethylammonium may lead to lower selectivity for other C2 products, such as ethylene (B1197577), compared to smaller cations like tetramethylammonium (B1211777). researchgate.net This difference is attributed to how the cation size affects the electric field strength within the electric double layer at the electrode-electrolyte interface. researchgate.net

Table 1: Research Findings from Chronoamperometry Studies in CO2 Reduction

Parameter Finding Source
Applied Potential Experiments conducted at -2.1 V and -2.4 V vs Ag/Ag⁺. acs.org
Product on Fe Electrode Promotes selective formation of oxalate (C2 product). researchgate.net
Achieved Performance Current densities of 25 mA cm⁻² and Faradaic efficiencies up to 75% for oxalate. researchgate.net
Cation Size Effect Larger cations like tetraethylammonium resulted in lower ethylene selectivity compared to smaller cations. researchgate.net
Analysis Methods Products analyzed via online Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). acs.org

Conductometric and Viscometric Measurements for Electrolyte Behavior Characterization

Conductometric measurements involve determining the electrical conductivity of the electrolyte solution at various concentrations. From this data, key parameters such as the limiting molar conductance (Λ°m) can be extrapolated. The limiting molar conductance represents the molar conductivity at infinite dilution, where ion-ion interactions are minimal.

Viscometric measurements are used to determine the viscosity of the electrolyte solutions. The data is often analyzed using the Jones-Dole equation, which relates the relative viscosity (η_r_) to the concentration (c) of the electrolyte:

(η_r_ - 1) / √c = A + B√c

Here, the A-coefficient is related to ion-ion interactions, and the B-coefficient is an empirical constant that reflects the ion-solvent interactions. A positive B-coefficient typically indicates a "structure-making" effect, where the ion enhances the structure of the solvent, while a negative B-coefficient suggests a "structure-breaking" effect. The temperature dependence of the B-coefficient (dB/dT) can further elucidate these interactions. While specific data for this compound is not detailed in the provided search results, studies on analogous compounds like tetraethylammonium tetrafluoroborate (TEABF4) in propylene carbonate provide a framework for this type of analysis. researchgate.net

The Walden product (Λ°_m_η°), which is the product of the limiting molar conductance and the viscosity of the pure solvent, is another important parameter. Its temperature coefficient, d(Λ°_m_η°)/dT, can also provide insights into the structure-making or structure-breaking nature of the electrolyte. researchgate.net

Table 2: Parameters Derived from Conductometric and Viscometric Measurements

Measurement Type Derived Parameter Information Provided
Conductometry Limiting Molar Conductance (Λ°m) Intrinsic ionic mobility at infinite dilution.
Viscometry Jones-Dole B-coefficient Nature of ion-solvent interactions (structure-making/breaking).
Combined Walden Product (Λ°_m_η°) Information on ion solvation and its temperature dependence.

X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline material. wikipedia.org When a beam of X-rays strikes a crystal, it diffracts into specific directions, creating a unique diffraction pattern. By analyzing the angles and intensities of these diffracted beams, it is possible to deduce the crystal structure, including the lattice parameters (unit cell dimensions) and the positions of atoms within the cell. wikipedia.org

This technique is crucial for confirming the identity and purity of synthesized crystalline salts like this compound. The obtained diffraction pattern serves as a fingerprint for the compound, which can be compared to standard patterns in databases like the Joint Committee on Powder Diffraction Standards (JCPDS).

For example, the XRD pattern for the related compound tetraethylammonium tetrafluoroborate (TEABF4) has been shown to be consistent with JCPDS card #48-2290, confirming its identity and indicating that it crystallizes in a monoclinic lattice. researchgate.net While specific crystallographic data for this compound was not found in the search results, the methodology remains the same. A powder XRD analysis would reveal its crystalline or amorphous nature and, if crystalline, provide its diffraction pattern for phase identification and structural analysis. In the absence of a standard pattern, single-crystal X-ray crystallography could be employed for a complete structure solution.

Table 3: Example of Information from XRD Analysis of a Tetraethylammonium Salt (TEABF4)

Parameter Example Value/Finding Source
Compound Tetraethylammonium tetrafluoroborate (TEABF4) researchgate.net
Identification Consistent with JCPDS card # 48-2290 researchgate.net
Crystal System Monoclinic lattice researchgate.net
Application Phase identification and purity confirmation. researchgate.net

Computational and Simulation Techniques as Characterization and Predictive Tools

Computational and simulation techniques are powerful predictive tools that complement experimental characterization by providing molecular-level insights into the structure, dynamics, and reactivity of systems involving this compound. These methods can be broadly categorized into quantum mechanical calculations and classical molecular simulations.

Quantum mechanical (QM) methods , such as Density Functional Theory (DFT), are used to calculate the electronic structure of molecules. These calculations can predict molecular geometries, vibrational frequencies, and reaction energetics. For instance, DFT could be used to study the interaction between the tetraethylammonium cation, the carbonate anion, and CO2 molecules to elucidate reaction mechanisms in eCO2R.

Classical molecular simulations , particularly Molecular Dynamics (MD), use force fields to model the interactions between atoms and molecules, allowing for the simulation of the system's evolution over time. rsc.org These simulations are invaluable for studying the collective behavior of condensed-phase systems, such as electrolyte solutions.

Molecular Simulation Approaches for Ion Transport Dynamics and Interfacial Properties

Molecular Dynamics (MD) simulations are particularly well-suited for studying the dynamic properties of electrolytes and their behavior at interfaces, which are critical for applications in batteries, supercapacitors, and electrocatalysis. chemrxiv.org

In the context of a this compound electrolyte, MD simulations can be used to investigate several key properties:

Solvation Structure: Simulations can reveal how solvent molecules (e.g., water or acetonitrile) and carbonate anions arrange themselves around the tetraethylammonium cation, and vice-versa.

Ion Transport Dynamics: A primary output of MD simulations is the calculation of transport properties, such as the self-diffusion coefficients of the ions. rsc.org The diffusion coefficient is calculated from the mean square displacement (MSD) of the ions over time and provides a measure of their mobility within the electrolyte. rsc.org

Interfacial Properties: MD simulations are instrumental in modeling the electrical double layer that forms at the electrode-electrolyte interface. They can provide a detailed picture of the distribution of tetraethylammonium cations, carbonate anions, and solvent molecules near the electrode surface under an applied potential. This is crucial for understanding how the local environment, influenced by the tetraethylammonium cation, affects electrochemical reactions like CO2 reduction. researchgate.net

These simulation approaches offer a theoretical foundation to interpret experimental results and to guide the design of improved electrolyte systems. researchgate.net

Table 4: Properties Investigated by Molecular Dynamics (MD) Simulations

Property Description Significance
Solvation Shell Structure The arrangement of solvent molecules and counter-ions around a central ion. Influences ion mobility and reactivity.
Self-Diffusion Coefficient A measure of the translational mobility of an ion in the electrolyte. Relates directly to ionic conductivity.
Radial Distribution Function (RDF) Describes the probability of finding one particle at a certain distance from another. Characterizes the local structure and ion pairing in the solution. chemrxiv.org
Electrical Double Layer Structure The distribution of ions and solvent molecules at the electrode-electrolyte interface. Critical for understanding and controlling electrochemical reaction rates.

Advanced Material Characterization Methods for Integrated Systems (e.g., Supercapacitors, Catalysts)

When this compound is used as an electrolyte in an integrated system, such as a supercapacitor or a catalytic electrode assembly, a variety of advanced material characterization methods are employed to understand the system's properties and performance. These techniques probe the morphology, structure, and surface chemistry of the materials that constitute the system.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and microstructure of the electrode materials. For example, in a supercapacitor, SEM would be used to examine the porous structure of the activated carbon electrodes before and after cycling with the electrolyte.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. In eCO2R studies, XPS could be used to analyze the catalyst surface after the reaction to identify adsorbed intermediates or changes in the catalyst's oxidation state.

N2 Adsorption-Desorption Isotherms: This technique is used to determine the specific surface area and pore size distribution of porous materials like activated carbon used in supercapacitors or catalyst supports. These properties are critical as they directly impact the accessible surface area for ion adsorption or catalytic reactions. For instance, activated carbon with a high specific surface area (e.g., 1279.6 m² g⁻¹) is desirable for high-performance supercapacitors. researchgate.net

Future Research Directions and Emerging Applications of Tetraethylammonium Carbonate

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The pursuit of green chemistry principles is driving the development of new synthetic methods for tetraethylammonium (B1195904) carbonate that prioritize sustainability and atom economy. jk-sci.com Traditional routes, such as halide metathesis, often generate significant salt waste, prompting a shift towards cleaner alternatives.

One promising sustainable approach is the direct carbonation of tetraethylammonium hydroxide (B78521). This method involves bubbling carbon dioxide through an aqueous or methanolic solution of the hydroxide, yielding tetraethylammonium carbonate with water as the only byproduct. This process is highly efficient and aligns with green chemistry principles by utilizing an abundant C1 feedstock (CO₂) and maximizing atom economy. jocpr.com

Another green strategy involves the transesterification of low-molecular-weight organic carbonates, such as dimethyl carbonate (DMC), with tetraethylammonium hydroxide. DMC is considered a greener reagent compared to hazardous chemicals like phosgene (B1210022). researchgate.net This route also offers a pathway that avoids the production of inorganic salt byproducts. Research in this area focuses on optimizing reaction conditions, exploring solvent-free syntheses, and utilizing techniques like microwave-assisted synthesis to further reduce environmental impact.

A comparison of synthetic routes highlights the advantages of these greener approaches:

Synthetic RouteKey ReagentsPrimary Byproduct(s)Alignment with Green Principles
Halide Metathesis(C₂H₅)₄NBr, Na₂CO₃NaBr (Salt Waste)Less favorable due to significant salt waste generation.
Direct Carbonation(C₂H₅)₄NOH, CO₂H₂OHighly favorable; utilizes CO₂ and produces only water.
Transesterification(C₂H₅)₄NOH, Dimethyl CarbonateMethanol (B129727)Favorable; uses a greener reagent and avoids inorganic salt waste.

Future research will likely focus on refining these sustainable routes, potentially through the use of immobilized catalysts for easier separation and recycling, further enhancing the green credentials of this compound synthesis.

Exploration of Undiscovered Catalytic Transformations Utilizing this compound Species

This compound and its related bicarbonate form have demonstrated significant potential as versatile, metal-free catalysts in organic synthesis. Their function as phase-transfer catalysts facilitates reactions between reactants in different phases, thereby increasing reaction rates and yields.

Established catalytic applications include:

Transesterification Reactions: It serves as an effective metal-free catalyst for transesterification, a crucial process in biodiesel production, often achieving high yields under solvent-free conditions.

Carboxylation Reactions: The compound catalyzes carboxylation reactions, which are fundamental in the preparation of various pharmaceuticals and agrochemicals.

Carbamate (B1207046) Ester Synthesis: Tetraethylammonium bicarbonate is utilized in the synthesis of carbamate esters from amines. sigmaaldrich.com

Cyclic Carbonate Synthesis: In conjunction with other catalysts, tetraalkylammonium salts play a vital role in the synthesis of cyclic carbonates from epoxides and carbon dioxide, a 100% atom-economical reaction. nih.govscispace.com

Future research is directed towards exploring novel catalytic transformations. The basicity and nucleophilicity of the carbonate and bicarbonate anions, combined with the phase-transfer capabilities of the tetraethylammonium cation, suggest potential applications in a wider range of organic reactions. Areas of exploration could include C-C bond-forming reactions, oxidation/reduction reactions, and the synthesis of complex heterocyclic compounds. The development of chiral versions of the cation could also open avenues for asymmetric catalysis.

Advanced Electrolyte Design for Next-Generation Energy Storage Systems and Electrochemical Devices

The unique properties of tetraethylammonium salts make them promising candidates for components in advanced electrolytes for next-generation energy storage systems. While much of the current research focuses on salts like tetraethylammonium hexafluorophosphate (B91526) (TEAPF₆), the principles can be extended to the carbonate form. acs.orgacs.org Derivatives of tetraethylammonium are used as supporting electrolytes in non-aqueous solutions for devices like supercapacitors and lithium-ion batteries. mdpi.com

The role of the tetraethylammonium cation in these systems includes:

Enhancing Ionic Conductivity: These salts increase the ionic conductivity of the electrolyte, which is crucial for efficient charge transport.

Regulating Lithium Deposition: In lithium metal batteries, tetraalkylammonium cations can help regulate the deposition of lithium, potentially mitigating the formation of dendrites that can cause short circuits. mdpi.com

Future research in this domain will involve designing and synthesizing novel tetraethylammonium-based ionic liquids and salts, including those with the carbonate anion, for next-generation batteries such as lithium-sulfur and solid-state batteries. frontiersin.org The goal is to develop electrolytes with wider electrochemical windows, higher thermal stability, and improved safety profiles. researchgate.net The carbonate anion could potentially play a role in the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces, a critical factor in battery performance and longevity. mdpi.com

Deeper Mechanistic Understanding Through Integrated Experimental and Advanced Computational Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. The integration of advanced computational methods, such as Density Functional Theory (DFT), with experimental studies provides powerful insights into reaction pathways, transition states, and the role of various species in a reaction. rsc.org

For instance, in the synthesis of cyclic carbonates from epoxides and CO₂, mechanistic studies have revealed the complex role of the tetraalkylammonium salt. nih.gov It is understood to act as a nucleophile to open the epoxide ring, forming an alkoxide that then reacts with CO₂. nih.gov Computational modeling can further elucidate the energetics of these steps and predict the effect of modifying the cation or anion. rsc.org

Future research will increasingly rely on this synergistic approach. Key areas of investigation include:

Catalytic Cycles: Mapping the complete catalytic cycle for reactions catalyzed by this compound to identify rate-determining steps and opportunities for optimization.

Solvent Effects: Modeling the influence of different solvents on reaction kinetics and thermodynamics, which is critical for process design. rsc.org

Electrochemical Interfaces: Simulating the behavior of this compound at electrode-electrolyte interfaces to understand its role in energy storage devices.

These integrated studies will provide a more detailed, molecular-level picture of how this compound functions, accelerating the development of new technologies based on this versatile compound.

Expanding Applications in Materials Science Beyond Current Established Uses

The application of organic carbonates is expanding within materials science, particularly in the synthesis of polymers and as green solvents. rsc.org While specific emerging applications for this compound are still being explored, its properties suggest potential in several areas.

Future research could investigate its use as:

A Precursor for Polycarbonates: Organic carbonates are precursors for the synthesis of polycarbonates. scispace.com this compound could be explored as a monomer or a catalyst in polymerization reactions to create novel polymer structures with unique properties.

A Template or Structure-Directing Agent: In the synthesis of porous materials like zeolites or metal-organic frameworks (MOFs), organic cations are often used as templates to direct the formation of specific pore structures. The thermal decomposition of the tetraethylammonium cation within a zeolite framework has been studied, indicating its potential role in materials synthesis. acs.org

A Modifier for Material Surfaces: The compound could be used to modify the surface properties of materials, for instance, to enhance their compatibility in composite materials or to introduce specific functionalities.

The development of new materials incorporating or synthesized using this compound could lead to innovations in areas such as biodegradable plastics, advanced membranes, and functional coatings.

Contributions to Environmental Applications and Carbon Dioxide Utilization Strategies

This compound is intrinsically linked to carbon dioxide utilization, a key strategy for mitigating climate change. The synthesis of the carbonate itself can be a form of CO₂ capture, particularly when produced via the direct carbonation of tetraethylammonium hydroxide. Aqueous solutions of tetraalkylammonium hydroxides have been shown to directly absorb CO₂ from the atmosphere. researchgate.net

This captured CO₂, in the form of this compound, can then be used as a reagent in chemical synthesis, effectively closing the carbon loop. For example, it can be used to synthesize other valuable organic carbonates, carbamates, and cyclic carbonates, avoiding the use of more hazardous reagents like phosgene. researchgate.nettandfonline.com

Future research in this area will focus on:

Reactive Carbon Capture: Developing integrated systems where CO₂ is captured from industrial flue gas or the atmosphere and directly converted into value-added chemicals using this compound as an intermediate or catalyst. acs.orgacs.org

Electrochemical Conversion: Exploring the electrochemical reduction of the captured CO₂ from the carbonate form into fuels and chemical feedstocks, such as formate (B1220265) or carbon monoxide. acs.orgacs.org

Environmental Remediation: Investigating the potential of carbonate precipitation induced by related compounds for the remediation of heavy metals from contaminated water and soil. nih.gov

These strategies position this compound as a key player in the development of a circular carbon economy, transforming a greenhouse gas into a valuable resource.

Q & A

Q. What are the primary methodologies for synthesizing cyclic carbonates using tetraethylammonium carbonate (TEAC)?

TEAC is utilized in electrochemical syntheses to produce cyclic carbonates from alcohols bearing leaving groups (e.g., α- or β-position halides). This method avoids toxic reagents like phosgene by employing CO₂ as a starting material. For example, TEAC reacts with alcohols under electrochemical reduction conditions to yield cyclic carbonates in high to excellent yields. Reaction parameters such as solvent choice (e.g., propylene carbonate), temperature, and electrochemical potential must be optimized for product selectivity .

Q. How does TEAC function as a catalyst in esterification or transesterification reactions?

TEAC acts as a phase-transfer catalyst, facilitating nucleophilic substitution reactions. In the synthesis of 2-hydroxyethyl esters from ethylene carbonate and carboxylic acids, TEAC (or its halide derivatives) accelerates the reaction by stabilizing intermediates. Disproportionation byproducts can be minimized by controlling reaction time and temperature. For strongly acidic substrates, autocatalytic pathways may dominate, requiring adjustments in catalyst loading .

Q. What role does TEAC play in electrochemical systems, such as capacitors or battery electrolytes?

TEAC-derived salts (e.g., tetraethylammonium tetrafluoroborate, TEABF₄) are used as supporting electrolytes in non-aqueous solutions (e.g., propylene carbonate) for energy storage devices. They enhance ionic conductivity and stability in supercapacitors, with specific capacitances up to 120 F/g reported for graphene-based electrodes. Key parameters include salt concentration, solvent purity, and electrode material compatibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in solute-solvent interaction data for TEAC-based electrolytes?

Contradictions in conductometric or viscometric data (e.g., ionic mobility vs. viscosity) arise from competing solute-solute and solute-solvent interactions. Systematic studies using techniques like NMR transference number measurements and Walden plots can disentangle these effects. For instance, TEABF₄ in propylene carbonate exhibits distinct behavior compared to lithium salts due to differences in ion-pairing and solvation dynamics .

Q. What experimental strategies optimize TEAC-mediated reactions to minimize side products?

Side products like ethylene glycol diesters in esterification reactions can be suppressed by:

  • Shortening reaction times to limit disproportionation.
  • Using inert atmospheres to prevent oxidation.
  • Adjusting stoichiometry of carboxylic acids relative to ethylene carbonate. Advanced characterization (e.g., in situ FTIR or GC-MS) helps monitor intermediate formation and guide real-time adjustments .

Q. How do TEAC-based electrolytes compare to other quaternary ammonium salts in electrochemical applications?

Comparative studies of TEAC derivatives (e.g., TEABF₄ vs. tetraethylammonium perchlorate) reveal trade-offs between conductivity, electrochemical stability, and cost. For example, TEABF₄ offers higher thermal stability in propylene carbonate than lithium salts but may exhibit lower transference numbers. Performance metrics should be evaluated using cyclic voltammetry and impedance spectroscopy across temperature ranges .

Q. What are the mechanistic implications of TEAC in stereoselective cyclization reactions?

TEAC promotes stereoselective N-2-hydroxyethylation of heterocycles (e.g., imidazoles) by stabilizing transition states through hydrogen bonding. Computational modeling (DFT) and isotopic labeling experiments can validate proposed mechanisms, such as nucleophilic attack pathways. Steric effects from the tetraethylammonium ion may influence regioselectivity in asymmetric reactions .

Methodological Guidance

Q. How should researchers design experiments to study TEAC’s physicochemical properties?

  • Volumetric analysis: Measure density and partial molar volumes to assess solute-solvent interactions.
  • Viscometry: Calculate B-coefficients to quantify ion-solvent structuring.
  • Conductometry: Determine limiting molar conductivity via Kohlrausch’s law. Cross-validate results with molecular dynamics simulations for mechanistic insights .

Q. What safety protocols are critical when handling TEAC and its derivatives?

  • Avoid dust generation due to respiratory hazards.
  • Use inert atmospheres for reactions involving peroxocarbonate intermediates.
  • Store TEAC salts (e.g., perchlorates) separately from reducing agents to prevent explosive reactions .

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